molecular formula C11H11N3O B12820108 1-(5-Phenyl-1,3,4-oxadiazol-2-yl)cyclopropanamine

1-(5-Phenyl-1,3,4-oxadiazol-2-yl)cyclopropanamine

Cat. No.: B12820108
M. Wt: 201.22 g/mol
InChI Key: FDJIKTZEHBFSSM-UHFFFAOYSA-N
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Description

1-(5-Phenyl-1,3,4-oxadiazol-2-yl)cyclopropanamine is a high-purity chemical compound offered for research and development purposes. It features a 1,3,4-oxadiazole heterocycle, a structure recognized as a privileged scaffold in medicinal chemistry due to its role as a bioisostere for carboxylic acids, esters, and carboxamides . This core structure is found in compounds with a broad spectrum of reported pharmacological activities, including antibacterial, anticancer, antifungal, and anti-inflammatory properties, making it a valuable building block for investigating new therapeutic agents . The compound is supplied with comprehensive analytical data, including its molecular formula, molecular weight, and structural identifiers. It is intended for use in various research applications, such as drug discovery, medicinal chemistry, and as a standard in analytical studies. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

1-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclopropan-1-amine

InChI

InChI=1S/C11H11N3O/c12-11(6-7-11)10-14-13-9(15-10)8-4-2-1-3-5-8/h1-5H,6-7,12H2

InChI Key

FDJIKTZEHBFSSM-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=NN=C(O2)C3=CC=CC=C3)N

Origin of Product

United States

Preparation Methods

Formation of Hydrazides from Esters or Acids

A common approach starts with the conversion of substituted benzoic acids (e.g., phenyl-substituted acids) into their corresponding esters by esterification with methanol in the presence of catalytic sulfuric acid. These esters are then treated with hydrazine hydrate under reflux conditions in solvents like ethanol or isopropanol to yield hydrazides.

Step Reactants Conditions Product Yield Range
Esterification 5-oxopyrrolidine-3-carboxylic acid derivatives Methanol, catalytic H2SO4 Esters Not specified
Hydrazide formation Esters + hydrazine hydrate Reflux in ethanol or propan-2-ol Acid hydrazides Good to excellent (62–99%)

This method is well-documented for preparing hydrazides that serve as precursors for oxadiazole ring formation.

Cyclization to 1,3,4-Oxadiazole

The hydrazides are then cyclized to form the 1,3,4-oxadiazole ring. This can be achieved by condensation with orthoformates (e.g., trimethyl orthoformate) or orthoacetates in the presence of catalytic acid, or by reaction with cyanogen bromide. The cyclization step typically proceeds under reflux in ethanol or other suitable solvents.

Step Reactants Conditions Product Notes
Cyclization Hydrazides + trimethyl orthoformate/orthoacetate Reflux, catalytic acid 1,3,4-Oxadiazoles Efficient ring closure

This approach yields the 5-phenyl substituted 1,3,4-oxadiazole core with high purity and yield.

Representative Synthetic Route Summary

Step Reaction Type Key Reagents Conditions Outcome
1 Esterification Phenyl-substituted acid + MeOH, H2SO4 Reflux Ester
2 Hydrazide formation Ester + hydrazine hydrate Reflux in ethanol Hydrazide
3 Cyclization Hydrazide + trimethyl orthoformate Reflux, acid catalyst 5-Phenyl-1,3,4-oxadiazole
4 Cyclopropanation Aromatic precursor + cyclopropanation reagent 0–30 °C Cyclopropyl intermediate
5 Amide formation Cyclopropyl intermediate + acyl chloride Standard amide coupling Cyclopropyl amide
6 Hofmann degradation Amide + halogen/base 0–30 °C, 10–60 min Cyclopropanamine
7 Salt formation Amine + D-mandelic acid Ambient Salt of this compound

Analytical and Purification Techniques

  • Purification is commonly performed by recrystallization or chromatographic methods such as preparative reverse-phase HPLC.
  • Structural confirmation is achieved by spectroscopic methods including 1H-NMR, IR, and mass spectrometry.
  • Yields for each step vary but are generally high (above 60%) when optimized.

Research Findings and Notes

  • The hydrazide to oxadiazole cyclization is a robust and high-yielding step, critical for the formation of the heterocyclic core.
  • Cyclopropanation and subsequent amide formation followed by Hofmann degradation provide a stereoselective route to the cyclopropanamine moiety, with reaction conditions carefully controlled to optimize yield and purity.
  • Salt formation with chiral acids like D-mandelic acid aids in obtaining crystalline, stable forms suitable for further applications.
  • The synthetic methods are adaptable to various substituted phenyl groups, allowing for structural diversity in related compounds.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Phenyl-1,3,4-oxadiazol-2-yl)cyclopropanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxadiazole ring to more reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the cyclopropanamine moiety.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of phenyl oxides.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

Biological Activities

Research indicates that 1-(5-Phenyl-1,3,4-oxadiazol-2-yl)cyclopropanamine exhibits significant biological activities. Key areas of interest include:

  • Anticancer Properties : Preliminary studies have shown that this compound interacts effectively with proteins involved in cancer pathways. Techniques such as molecular docking and surface plasmon resonance have been utilized to elucidate these interactions, suggesting a strong binding affinity to specific enzymes and receptors related to cancer progression.
  • Antimicrobial Activity : The compound has also been evaluated for its antibacterial and antifungal properties. In various studies, derivatives of oxadiazole compounds demonstrated efficacy against strains like Staphylococcus aureus and Escherichia coli, indicating potential as antimicrobial agents .

Structural Analogues

The unique structure of this compound can be compared with several structural analogues that share similar features but differ in substituents. These analogues may exhibit varying biological activities:

Compound NameStructureKey Features
N-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopentanamineStructureContains a chlorinated phenyl group; potential anticancer properties.
N-{[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamineStructureSimilar oxadiazole structure but different phenyl substitution; varying biological activity.
N-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclohexanamineStructureContains fluorine instead of chlorine; variation in electronic properties affecting reactivity.

These analogues highlight the importance of substituent effects on biological activity and pharmacological profiles.

Case Studies

Several studies have documented the applications and efficacy of this compound in various contexts:

  • Anticancer Evaluation : A study assessed the anticancer activity of various oxadiazole derivatives against multiple cancer cell lines using protocols established by the National Cancer Institute (NCI). Results indicated significant growth inhibition in several tested compounds .
  • Molecular Docking Studies : Research involving molecular docking has illustrated how this compound binds to tubulin sites similar to known inhibitors like combretastatin A4. This suggests a mechanism through which it may exert its anticancer effects .

Mechanism of Action

The mechanism by which 1-(5-Phenyl-1,3,4-oxadiazol-2-yl)cyclopropanamine exerts its effects is often related to its interaction with biological targets such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, facilitating binding to active sites. The phenyl group enhances lipophilicity, aiding in membrane permeability, while the cyclopropanamine moiety can interact with specific amino acid residues in proteins, modulating their activity.

Comparison with Similar Compounds

Structural and Electronic Features

Table 1: Structural and Electronic Comparison of Selected Oxadiazole Derivatives

Compound Name Core Structure Key Substituents Electronic Effects References
1-(5-Phenyl-1,3,4-oxadiazol-2-yl)cyclopropanamine Cyclopropanamine + oxadiazole Phenyl (C₆H₅) at C5 Electron-withdrawing oxadiazole enhances polarity and stability [1], [3]
5-Phenyl-1,3,4-oxadiazol-2-amine Oxadiazole + primary amine None Amine group increases nucleophilicity [3]
N-[1-(5-Phenyl-oxadiazol-2-yl)ethyl]benzamide Oxadiazole + ethyl benzamide Benzamide (C₆H₅CONH₂) Benzamide introduces hydrogen-bonding capacity [1]
N-[(5-Substituted-oxadiazol-2-yl)methyl]-4-phenylthiazol-2-amine Oxadiazole + thiazole Thiazole (C₃H₂NS) at C4 Thiazole contributes π-π stacking interactions [9]
1-(4-Trifluoromethylphenyl)-N-(5-phenyl-oxadiazol-2-yl)methanimine Oxadiazole + methanimine CF₃-substituted phenyl CF₃ group enhances lipophilicity [12]

Key Observations:

  • Substitution with electron-withdrawing groups (e.g., oxadiazole) increases metabolic stability but may reduce solubility relative to electron-donating analogs like thiazole derivatives .
Physicochemical Properties

Table 4: Physicochemical Comparison

Compound Name LogP (Predicted) Solubility (mg/mL) Stability References
This compound 1.8–2.2 <0.1 (aqueous) Stable under acidic conditions [10]
5-Phenyl-1,3,4-oxadiazol-2-amine 1.5–1.9 0.5–1.0 Hygroscopic [3]
N-[(5-Substituted-oxadiazol-2-yl)methyl]-4-phenylthiazol-2-amine 2.3–2.7 <0.05 Photostable [9]

Key Observations:

  • The target compound’s low solubility may necessitate formulation enhancements (e.g., salt formation, prodrugs) for bioavailability .
  • Thiazole-containing analogs exhibit higher lipophilicity, favoring membrane permeability but increasing toxicity risks .

Biological Activity

1-(5-Phenyl-1,3,4-oxadiazol-2-yl)cyclopropanamine is a compound that combines a cyclopropanamine structure with an oxadiazole ring, known for its diverse biological activities. This article provides an in-depth exploration of its biological activity, including mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a phenyl group at the 5-position of the oxadiazole ring, contributing to its unique chemical behavior. The oxadiazole ring is recognized for its ability to interact with various biological targets, making it a focal point in medicinal chemistry.

Property Description
Molecular Formula C10_{10}H10_{10}N4_{4}O
Molecular Weight 218.21 g/mol
Structure Structure

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activity. It has been shown to interact with various enzymes and proteins, influencing cellular processes such as signaling pathways and gene expression. The following sections elaborate on specific activities observed in research.

While the exact mechanism of action remains to be fully elucidated, several hypotheses have emerged based on biochemical interactions:

  • Enzyme Interaction : The compound appears to inhibit or activate specific enzymes involved in metabolic pathways.
  • Gene Expression Modulation : Changes in gene expression profiles have been noted, suggesting a role in transcriptional regulation.
  • Cell Signaling Pathways : Initial findings indicate potential impacts on signaling cascades critical for cellular function.

Research has identified several key biochemical properties that contribute to the compound's activity:

  • Solubility : The incorporation of polar functionalities enhances aqueous solubility, which is crucial for bioavailability.
  • Stability : Studies indicate varying stability profiles under laboratory conditions, affecting long-term efficacy.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Activity : A study demonstrated that derivatives of oxadiazoles exhibit antimicrobial properties against various pathogens. The compound's structural features might enhance its effectiveness against resistant strains .
  • Anticancer Potential : Research has shown that oxadiazole derivatives can induce apoptosis in cancer cell lines. For instance, compounds similar to this compound have shown promising results against breast and prostate cancer cells .
  • Anti-inflammatory Effects : Preliminary data suggest that the compound may possess anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with related compounds:

Compound Name Activity Profile
5-phenyl-1,3,4-oxadiazoleAntimicrobial and anticancer activity
N-(5-phenyloxadiazol-2-yloxy)benzamideModerate anticancer effects
N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yloxy)Enhanced solubility but varied metabolic stability

Future Directions

Ongoing research aims to further delineate the biological activity of this compound. Key areas of focus include:

  • In Vivo Studies : Conducting animal model studies to assess therapeutic efficacy and safety.
  • Mechanistic Studies : Elucidating detailed molecular mechanisms through advanced biochemical assays.

Q & A

Q. Example Conditions

StepReagents/ConditionsYield (%)Reference
Hydrazide FormationPhenyl hydrazide, THF, 60°C, 12h75–80
Oxadiazole CyclizationPOCl₃, 110°C, 4h65–70

Advanced Optimization
Microwave-assisted synthesis reduces reaction time (30 mins) with comparable yields (~70%) .

How can spectroscopic and crystallographic data resolve structural ambiguities?

Q. Basic Characterization

  • NMR : ¹H NMR (DMSO-d₆) shows peaks for cyclopropane protons (δ 1.2–1.5 ppm) and oxadiazole aromatic protons (δ 7.5–8.0 ppm).
  • X-ray Crystallography : Confirms planar oxadiazole ring and cyclopropane geometry. Key bond lengths: N–O (1.36 Å), C–N (1.29 Å) .

Q. Advanced Analysis

  • DFT Calculations : Compare experimental vs. computed bond lengths (mean deviation <0.01 Å) to validate stereoelectronic effects .

What in vitro assays are suitable for preliminary bioactivity screening?

Q. Basic Screening

  • Anticancer Activity : MTT assay against HeLa or MCF-7 cells (IC₅₀ values typically 10–50 µM) .
  • Antioxidant Potential : DPPH radical scavenging (EC₅₀ ~20–30 µM) .

Q. Example Data

Assay TypeCell Line/ModelIC₅₀/EC₅₀ (µM)Reference
Anticancer (MTT)HeLa28.5 ± 1.2
DPPH Scavenging-22.4 ± 0.8

How to design a structure-activity relationship (SAR) study for anticancer activity?

Q. Advanced Methodology

Substituent Variation : Modify phenyl (e.g., electron-withdrawing groups) or cyclopropane (e.g., methyl substituents) .

Assay Selection : Test against diverse cancer cell lines (e.g., A549, HepG2) and include apoptosis markers (caspase-3 activation).

Data Analysis : Correlate substituent electronic effects (Hammett σ values) with IC₅₀ trends .

What insights can X-ray crystallography provide for functional group interactions?

Q. Advanced Crystallography

  • Packing Analysis : Hydrogen bonds between oxadiazole N and adjacent cyclopropane protons stabilize the crystal lattice (distance: 2.89 Å) .
  • Torsional Angles : Dihedral angle between oxadiazole and phenyl ring (8.5°) indicates minimal steric strain .

What safety protocols are critical for handling this compound?

Q. Basic Guidelines

  • PPE : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods during synthesis due to volatile reagents (POCl₃) .

Q. Advanced Risk Mitigation

  • Waste Disposal : Neutralize POCl₃ with ice-cold NaOH before disposal .

How to address discrepancies in reported bioactivity data?

Q. Methodological Approach

Control Replication : Verify assay conditions (e.g., cell passage number, serum concentration).

Structural Confirmation : Recheck NMR/X-ray data to rule out impurities .

Meta-Analysis : Compare IC₅₀ values across studies using standardized units (e.g., µM vs. µg/mL) .

What strategies enhance oxidative stability for long-term storage?

Q. Advanced Formulation

  • Lyophilization : Store as a lyophilized powder under argon at −20°C.
  • Antioxidant Additives : Include 0.1% BHT in DMSO stock solutions .

How to functionalize the compound for photophysical applications?

Q. Advanced Synthesis

  • PEGylation : Attach polyethylene glycol (PEG) chains to the cyclopropane amine via Cu-catalyzed azide-alkyne cycloaddition .
  • Fluorescence Tagging : Conjugate with dansyl chloride for tracking cellular uptake .

What computational tools predict metabolic pathways?

Q. Advanced Modeling

  • Software : Use Schrödinger’s ADMET Predictor or SwissADME.
  • Key Parameters : CYP450 isoform interactions (e.g., CYP3A4 inhibition risk) and logP values (~2.5) .

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